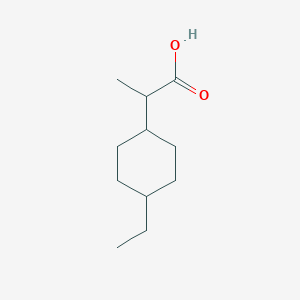

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

Overview

Description

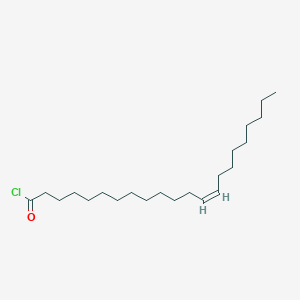

“(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate” is a compound of high pharmaceutical importance . It has a molecular formula of C7H11NO2 .

Synthesis Analysis

The asymmetric synthesis of this compound involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex . This process has been conducted under operationally convenient conditions and suitably scaled up to 6 g of the starting Ni (II) complex .Molecular Structure Analysis

The molecular structure of this compound includes two defined stereocentres . The systematic name for this compound is Methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 167.6±40.0 °C at 760 mmHg, and a vapour pressure of 1.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 41.2±24.9 °C . The compound has a molar refractivity of 39.0±0.3 cm3 .Scientific Research Applications

Asymmetric Synthesis in Pharmaceutical Industry

The compound (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate has been extensively studied for its applications in asymmetric synthesis, particularly in the pharmaceutical industry. Research by Lou et al. (2013) highlights the development of concise and robust sequences for the preparation of this compound and its derivatives. These compounds are significant as building blocks in the production of potent hepatitis C virus (HCV) NS3 protease inhibitors (Lou et al., 2013). Similarly, Belyk et al. (2010) describe the enantioselective synthesis of this compound, emphasizing its key role in hepatitis C virus inhibitors' development (Belyk et al., 2010).

Biocatalysis and Enzymatic Processes

Kawabata et al. (2021) have explored an efficient manufacturing method for this compound using enzymatic desymmetrization. This approach utilizes the esterase from Bacillus subtilis for producing high enantiopurity intermediates, which are crucial in anti-hepatitis C virus drug manufacturing (Kawabata et al., 2021). Zhu et al. (2018) investigated the use of Sphingomonas aquatilis in the biocatalytic asymmetric synthesis of this compound, demonstrating its potential for industrial-scale production (Zhu et al., 2018).

Synthetic Approaches

The research by Sato et al. (2016) provides a comprehensive overview of various methods developed for the preparation of (1R,2S)-vinyl-ACCA, the essential pharmacophoric unit in HCV NS3/4A protease inhibitors. This study critically discusses the operational convenience, practicality, and scalability of these methods (Sato et al., 2016).

Enantioselective and Efficient Synthesis

Further advancing the synthesis methods, Kawashima et al. (2015) describe a process for the asymmetric synthesis of this compound via alkylation and cyclization, highlighting the scalability and operational convenience of their method (Kawashima et al., 2015).

Polymerization Applications

Cho and Ahn (1979) explored the polymerization behavior of related compounds, such as 1,1-disubstituted 2-vinylcyclopropanes, which may provide insights into the polymerization potential of this compound derivatives (Cho & Ahn, 1979).

properties

IUPAC Name |

ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJXCTLFPNBZSG-HTRCEHHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@H]1C=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)

![5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one](/img/structure/B3152885.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)